molecular formula C23H17N3O4S B3576853 N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-4-nitrobenzamide

N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No.: B3576853
M. Wt: 431.5 g/mol
InChI Key: XGQDXAROPMIOEB-UHFFFAOYSA-N
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Description

N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-4-nitrobenzamide is a complex organic compound characterized by its thiazole and benzamide functional groups

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4S/c1-30-19-13-9-16(10-14-19)21-20(15-5-3-2-4-6-15)24-23(31-21)25-22(27)17-7-11-18(12-8-17)26(28)29/h2-14H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQDXAROPMIOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the phenyl and nitrobenzamide groups. Common synthetic routes include:

  • Thiazole Formation: The thiazole ring can be synthesized through the reaction of an appropriate halogenated precursor with thiourea.

  • Phenyl Group Introduction: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

  • Nitrobenzamide Attachment: The nitrobenzamide moiety is attached through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce additional functional groups or modify existing ones.

  • Reduction: Reduction reactions can be used to convert nitro groups to amino groups.

  • Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include hydrogen gas (H₂) and tin chloride (SnCl₂).

  • Substitution: Nucleophiles such as ammonia (NH₃) and amines are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry and Biology: N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-4-nitrobenzamide has been studied for its potential as a pharmacophore in drug design. Its structural complexity allows it to interact with multiple biological targets, making it a candidate for developing new therapeutic agents.

Medicine: In the medical field, this compound has shown promise in preclinical studies for its anti-inflammatory and anticancer properties. Its ability to modulate biological pathways makes it a valuable tool in the development of new treatments.

Industry: The compound's unique chemical properties also make it useful in various industrial applications, such as the synthesis of advanced materials and the development of new chemical processes.

Mechanism of Action

The mechanism by which N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-4-nitrobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide: This compound lacks the phenyl group present in the original compound, leading to different biological activities.

  • N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide: This compound has a different position of the nitro group, which can affect its reactivity and biological properties.

Uniqueness: N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-4-nitrobenzamide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-4-nitrobenzamide
Reactant of Route 2
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N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-4-nitrobenzamide

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